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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B15598269 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
diSulfo-Cy3 alkyne is a water-soluble, bright, and photostable fluorescent dye belonging to

the cyanine family. Its terminal alkyne group makes it an ideal tool for bioorthogonal labeling

through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click

chemistry." This reaction allows for the specific and efficient covalent labeling of azide-modified

biomolecules, such as proteins, nucleic acids, and glycans, in complex biological samples,

including fixed and live cells. The disulfonated nature of the dye enhances its water solubility,

making it particularly suitable for biological applications by preventing aggregation and non-

specific binding in aqueous environments.[1][2][3] These characteristics make diSulfo-Cy3
alkyne a versatile probe for a wide range of fluorescence microscopy applications, from

visualizing cellular structures to tracking dynamic biological processes.

Physicochemical and Spectral Properties
The performance of a fluorophore is dictated by its physicochemical and spectral properties.

diSulfo-Cy3 alkyne exhibits excellent characteristics for fluorescence microscopy.
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Property Value Reference(s)

Molecular Formula C33H38N3NaO7S2 [4]

Molecular Weight 675.8 g/mol [4]

Excitation Maximum (λex) ~548-554 nm [4][5]

Emission Maximum (λem) ~567-568 nm [4][5]

Molar Extinction Coefficient ~162,000 cm⁻¹M⁻¹ [4][6]

Fluorescence Quantum Yield

(Φ)
~0.15 [4][6]

Solubility Water, DMSO, DMF [4]

Storage -20°C, protected from light [3][4]

Applications in Fluorescence Microscopy
The primary application of diSulfo-Cy3 alkyne is the fluorescent labeling of azide-modified

biomolecules for subsequent visualization by microscopy. This is achieved through the highly

specific and efficient CuAAC click reaction.

Key Applications Include:
Visualizing Newly Synthesized Proteins: Techniques like Bioorthogonal Non-Canonical

Amino Acid Tagging (BONCAT) utilize the metabolic incorporation of azide-bearing amino

acid analogs (e.g., azidohomoalanine, AHA) into proteins. Subsequent click reaction with

diSulfo-Cy3 alkyne allows for the specific imaging of nascent proteins, providing insights

into protein synthesis dynamics in different cellular compartments and in response to various

stimuli.

Imaging Glycosylation: Metabolic labeling with azide-modified sugars (e.g., N-

azidoacetylgalactosamine, GalNAz) enables the study of protein glycosylation. diSulfo-Cy3
alkyne can then be used to fluorescently tag these modified glycans, allowing for the

visualization of glycoprotein trafficking and localization.
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Labeling of Nucleic Acids: Azide-modified nucleosides can be incorporated into DNA or RNA

during replication or transcription. These azide-tagged nucleic acids can then be visualized

using diSulfo-Cy3 alkyne via a click reaction, enabling the study of DNA synthesis and RNA

localization.

Virus Tracking: The components of viruses, such as proteins or nucleic acids, can be

metabolically labeled with azides. Subsequent conjugation with diSulfo-Cy3 alkyne allows

for the tracking of viral particles as they infect and traffic within host cells.

Experimental Protocols
Protocol 1: Visualizing Newly Synthesized Proteins in
Cultured Cells using BONCAT and Click Chemistry
This protocol describes the metabolic labeling of newly synthesized proteins with an azide-

containing amino acid analog, followed by fluorescent labeling with diSulfo-Cy3 alkyne for

imaging.

Materials:

Mammalian cells cultured on coverslips

Methionine-free cell culture medium

L-Azidohomoalanine (AHA)

diSulfo-Cy3 alkyne

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

Sodium ascorbate

Phosphate-buffered saline (PBS)

Fixative (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 3% BSA in PBS)

Nuclear counterstain (e.g., DAPI)

Antifade mounting medium

Procedure:

Metabolic Labeling:

1. Wash cultured cells with warm PBS.

2. Incubate cells in methionine-free medium for 30-60 minutes to deplete endogenous

methionine.

3. Replace the medium with methionine-free medium supplemented with AHA (typically 25-

50 µM). The incubation time will depend on the desired labeling window and can range

from 30 minutes to several hours.

4. Wash cells three times with PBS to remove unincorporated AHA.

Cell Fixation and Permeabilization:

1. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Wash three times with PBS.

3. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

4. Wash three times with PBS.

Click Reaction:

1. Prepare the "Click-iT" reaction cocktail immediately before use. For a 500 µL reaction

volume:

435 µL PBS
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10 µL of 50 mM CuSO₄

5 µL of 100 mM THPTA (or other ligand)

25 µL of 2 mM diSulfo-Cy3 alkyne (final concentration 100 µM)

25 µL of 100 mM sodium ascorbate (freshly prepared)

Note: Add the sodium ascorbate last to initiate the reaction.

2. Incubate the coverslips with the Click-iT reaction cocktail for 30-60 minutes at room

temperature, protected from light.

3. Wash three times with PBS.

Staining and Mounting:

1. (Optional) Block non-specific binding with 3% BSA in PBS for 30 minutes.

2. (Optional) Perform immunostaining for other proteins of interest according to standard

protocols.

3. Counterstain nuclei with DAPI for 5 minutes.

4. Wash three times with PBS.

5. Mount the coverslips onto microscope slides using an antifade mounting medium.

Imaging:

1. Image the samples using a fluorescence microscope equipped with appropriate filter sets

for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and DAPI (Excitation: ~358 nm,

Emission: ~461 nm).

2. Acquire images and perform analysis as required. The Cy3 signal will indicate the

localization of newly synthesized proteins.

Visualizations
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Below are diagrams illustrating key workflows and concepts related to the use of diSulfo-Cy3
alkyne.

General Click Chemistry Workflow

Reactants

Reaction Product

Azide-modified
Biomolecule

Click Reaction
(CuAAC)

diSulfo-Cy3 Alkyne

Cu(I) Catalyst
(from CuSO4 + Reductant)

Fluorescently Labeled
Biomolecule

Click to download full resolution via product page

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) workflow.
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BONCAT Experimental Workflow

1. Metabolic Labeling
(Incubate cells with AHA)

2. Fixation & Permeabilization

3. Click Reaction
(diSulfo-Cy3 Alkyne + Cu(I))

4. Washing Steps

5. Fluorescence Microscopy

Click to download full resolution via product page

Caption: Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) workflow.

Troubleshooting

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15598269?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Possible Cause Suggested Solution

High Background

Fluorescence

- Incomplete removal of

unincorporated dye. - Non-

specific binding of the dye. -

Autofluorescence of the

sample.

- Increase the number and

duration of wash steps after

the click reaction. - Include a

blocking step with BSA or

serum. - Ensure the diSulfo-

Cy3 alkyne is fully dissolved. -

Acquire images of an

unlabeled control sample to

assess autofluorescence.

Weak or No Signal

- Inefficient metabolic labeling.

- Inactive click reaction

components. - Incorrect

imaging settings.

- Optimize the concentration

and incubation time for the

azide-modified substrate (e.g.,

AHA). - Prepare the sodium

ascorbate solution fresh for

each experiment. - Ensure the

correct excitation and emission

filters are being used for Cy3. -

Increase the concentration of

diSulfo-Cy3 alkyne.

Cell Death or Altered

Morphology

- Cytotoxicity of the metabolic

label. - Toxicity of the copper

catalyst.

- Perform a dose-response

curve to determine the optimal,

non-toxic concentration of the

azide-modified substrate. - Use

a copper-chelating ligand like

THPTA to reduce copper

toxicity. - Minimize the

incubation time with the click

reaction cocktail.

Conclusion
diSulfo-Cy3 alkyne is a powerful and versatile fluorescent probe for the specific labeling of

biomolecules in fluorescence microscopy. Its bright signal, good photostability, and high water

solubility, combined with the specificity of click chemistry, make it an invaluable tool for
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researchers in cell biology, neuroscience, and drug development. By following the detailed

protocols and troubleshooting guidelines provided, researchers can effectively utilize diSulfo-
Cy3 alkyne to visualize and quantify a wide range of biological processes with high sensitivity

and specificity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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